N-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Sulfonylation: The piperidine intermediate is then reacted with 2-ethoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the sulfonyl group.
Coupling with Pyridine: The sulfonylated piperidine is then coupled with 2-aminopyridine under conditions that promote nucleophilic substitution, such as heating in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the sulfonylation and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets, such as enzymes and receptors.
Pharmacology: The compound may serve as a lead compound in the development of new pharmacological agents with improved efficacy and safety profiles.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as receptors or enzymes. The sulfonyl group may play a key role in binding to these targets, while the piperidine and pyridine rings may contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine: shares structural similarities with other piperidine and pyridine derivatives, such as:
Uniqueness
The unique combination of the ethoxybenzenesulfonyl group with the piperidine and pyridine rings in this compound may confer distinct pharmacological properties, such as enhanced binding affinity and selectivity for certain biological targets. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C19H25N3O3S |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C19H25N3O3S/c1-3-25-17-8-4-5-9-18(17)26(23,24)22-14-11-16(12-15-22)21(2)19-10-6-7-13-20-19/h4-10,13,16H,3,11-12,14-15H2,1-2H3 |
InChI Key |
FILYAQAZYQWKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)N(C)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.